2-(3-formyl-1H-indol-1-yl)acetamide
Overview
Description
2-(3-formyl-1H-indol-1-yl)acetamide is an organic compound with the molecular formula C11H10N2O2. It is a derivative of indole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide typically involves the formylation of indole derivatives. One common method is the Vilsmeier-Haack reaction, where indole is reacted with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring . The resulting 3-formylindole is then reacted with acetamide under appropriate conditions to yield this compound .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products Formed
Oxidation: 2-(3-carboxy-1H-indol-1-yl)acetamide.
Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)acetamide.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-formyl-1H-indol-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood. its biological activity is likely related to its ability to interact with various molecular targets, such as enzymes and receptors, through its indole moiety. The formyl group may also play a role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- 2-(3-formyl-1H-indol-1-yl)propanoic acid
- N-(2-(1H-indol-3-yl)ethyl)acetamide
Uniqueness
2-(3-formyl-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its formyl group at the 3-position and acetamide group at the 2-position make it a versatile intermediate for further chemical modifications .
Biological Activity
2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the molecular formula and a molecular weight of 202.21 g/mol. Its structure features an indole ring, which is crucial for its biological activity, along with an acetamide functional group and a formyl group at the 3-position of the indole ring. These structural components play significant roles in its reactivity and interaction with biological targets.
1. Antioxidant Activity
Research has indicated that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are essential in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that these compounds can scavenge free radicals effectively, contributing to their potential therapeutic applications.
2. Anticancer Activity
A notable area of research focuses on the anticancer properties of this compound. Studies have demonstrated that this compound and its derivatives can inhibit the proliferation of various cancer cell lines. For instance, a study reported IC50 values ranging from 0.5 to 23.7 µM for different derivatives when tested against cancer cells, indicating potent antiproliferative effects .
Table 1: IC50 Values of this compound Derivatives
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
C4 | < 1 | Cancer A |
C8 | < 5 | Cancer B |
C15 | 23.7 | Cancer C |
Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer progression, such as topoisomerase I (TopoI), further supporting their potential as anticancer agents .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Research indicates that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 µM |
Escherichia coli | 31.108 µM |
Pseudomonas aeruginosa | >62.5 µM |
Case Studies
Several studies have explored the synthesis and biological evaluation of derivatives of this compound:
- Study on Anticancer Activity : One study synthesized a series of indole derivatives and evaluated their cytotoxicity against various cancer cell lines using MTT assays. The most promising compounds showed significant inhibition compared to standard drugs like metronidazole .
- Antimicrobial Evaluation : Another research effort involved testing the synthesized compounds against clinical isolates of bacteria, revealing that some derivatives had lower MIC values than conventional antibiotics, suggesting their potential as new antimicrobial agents .
Molecular Docking Studies
Molecular docking analyses have been employed to predict the binding affinities of this compound with various biological targets. These studies indicate that the compound can effectively bind to key enzymes involved in cancer metabolism and bacterial virulence, which may explain its observed biological activities .
Properties
IUPAC Name |
2-(3-formylindol-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-11(15)6-13-5-8(7-14)9-3-1-2-4-10(9)13/h1-5,7H,6H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYKQOCNLKRGIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356127 | |
Record name | 2-(3-formyl-1H-indol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312973-43-6 | |
Record name | 2-(3-formyl-1H-indol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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